molecular formula C27H18IN3O B15012081 (1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B15012081
M. Wt: 527.4 g/mol
InChI Key: GFCJSGDWIPHTAE-SDHSZQHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-IODOBENZOYL)-2-PHENYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can be compared with other similar compounds:

Properties

Molecular Formula

C27H18IN3O

Molecular Weight

527.4 g/mol

IUPAC Name

(1S,2S,3aR)-1-(2-iodobenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H18IN3O/c28-21-12-6-5-11-20(21)26(32)25-24(19-9-2-1-3-10-19)27(16-29,17-30)23-15-14-18-8-4-7-13-22(18)31(23)25/h1-15,23-25H/t23-,24-,25+/m1/s1

InChI Key

GFCJSGDWIPHTAE-SDHSZQHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5I

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5I

Origin of Product

United States

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